molecular formula C11H14O B1672632 Isovalerophenone CAS No. 582-62-7

Isovalerophenone

Cat. No.: B1672632
CAS No.: 582-62-7
M. Wt: 162.23 g/mol
InChI Key: HEOVGVNITGAUKL-UHFFFAOYSA-N
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Description

Isovalerophenone, also known as 3-methyl-1-phenyl-1-butanone, is an aromatic ketone with the molecular formula C11H14O. It is a colorless to pale yellow liquid with a fresh-fruity, sweet odor. This compound is used in various industrial applications, including the production of microcapsules and polyvinyl chloride .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound typically involves the above-mentioned synthetic routes, optimized for large-scale production to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to iso-Butyl phenylcarbinol using reducing agents such as lithium aluminum hydride.

    Substitution: this compound can participate in substitution reactions, particularly in the presence of strong bases or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Strong bases like sodium hydride, nucleophiles like Grignard reagents.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds.

Safety and Hazards

Isovalerophenone may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapours, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

While specific future directions for Isovalerophenone are not mentioned in the search results, it is used in the production of microcapsules and polyvinyl chloride , indicating potential applications in these areas.

Comparison with Similar Compounds

    Valerophenone: Similar in structure but lacks the methyl group on the butanone chain.

    Butyrophenone: Another aromatic ketone with a different alkyl chain structure.

    Propiophenone: A simpler aromatic ketone with a shorter alkyl chain.

Uniqueness of Isovalerophenone: this compound’s unique structure, with a methyl group on the butanone chain, imparts distinct chemical properties and reactivity compared to its analogs. This structural difference influences its stability, reactivity, and applications in various fields .

Properties

IUPAC Name

3-methyl-1-phenylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-9(2)8-11(12)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEOVGVNITGAUKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1060390
Record name 1-Butanone, 3-methyl-1-phenyl-
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Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

582-62-7
Record name Isobutyl phenyl ketone
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Record name Isovalerophenone
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Record name Isovalerophenone
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Record name 1-Butanone, 3-methyl-1-phenyl-
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Record name 1-Butanone, 3-methyl-1-phenyl-
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Record name Isovalerophenone
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Record name ISOVALEROPHENONE
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Synthesis routes and methods

Procedure details

A mixture of 3-methylbutanoic acid (20.4 g, 0.2 mol), thionyl chloride (35.7 g, 0.3 mol) and DMF (0.5 ml) was heated at reflux for 2 h. The mixture was carefully concentrated in vacuo to give the crude acid chloride. A suspension of anhydrous aluminium chloride (15.4 g, 115 mmol) in dichloromethane (100 ml) was cooled to 0° C. and a solution of the above acid chloride in dichloromethane (50 ml) was added dropwise. The mixture was stirred for 15 min and a solution of benzene (17.9 g, 0.23 mol) in dichloromethane (50 ml) was added dropwise and the resulting mixture stirred at room temperature for 16 h. The reaction mixture was poured into cold 0.05N hydrochloric acid (300 ml) and the resulting mixture extracted with dichloromethane (3×100 ml). The combined organic phases were washed with 1 hydrochloric acid (300 ml), water (300 ml) and saturated sodium hydrogen-carbonate solution (300 ml) and dried (MgSO4). The solvent was evaporated in vacuo to give 21.6 g of 3-methylbutyrophenone.
Quantity
20.4 g
Type
reactant
Reaction Step One
Quantity
35.7 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
15.4 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
17.9 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
300 mL
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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